molecular formula C21H22FN3O B1663810 N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

Número de catálogo: B1663810
Peso molecular: 351.4 g/mol
Clave InChI: GKWHICIUSVVNGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide exhibits a range of pharmacological activities primarily due to its interaction with neurotransmitter receptors. Notably, it has been identified as a modulator of serotonin receptors, particularly the 5-HT1F receptor. This receptor is involved in the modulation of neurotransmitter release and has implications in various neurological processes, including pain perception and mood regulation .

Table 1: Pharmacological Targets and Activities

Target Receptor Activity Implications
5-HT1FModulation of neurotransmitter releasePotential for treating migraines and mood disorders
PDE4InhibitionAnti-inflammatory effects and potential antidepressant action

Therapeutic Applications

The compound's ability to modulate serotonin receptors positions it as a candidate for therapeutic applications in treating psychiatric and neurological disorders. Research indicates that compounds similar to this compound may be beneficial in managing conditions such as depression and anxiety disorders.

Case Study: Serotonin Receptor Blockade

A study investigated the effects of chronic blockade of serotonin receptors in animal models. The findings suggested that this blockade could unmask the role of 5-HT1F receptors in regulating sympathetic outflow, indicating potential applications in cardiovascular therapies .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield the compound with high purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

Step Reaction Type Yield
Step 1Amide formationHigh
Step 2FluorinationModerate
Step 3PurificationHigh

Mecanismo De Acción

The mechanism of action of N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorobenzamide moiety play crucial roles in its binding to target proteins and enzymes . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Actividad Biológica

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, commonly referred to as LY344864, is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology and oncology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H22FN3O
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 186544-27-4
  • IUPAC Name : N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

LY344864 acts primarily as a selective agonist for the 5-HT1F serotonin receptor. This receptor plays a crucial role in modulating neurotransmitter release and has been implicated in various neurological processes such as pain modulation and the pathophysiology of migraines. The activation of the 5-HT1F receptor can lead to reduced neuronal excitability and decreased release of pro-inflammatory neuropeptides, making it a target for migraine treatment.

Antitumor Activity

Recent studies have highlighted the antitumor potential of LY344864. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D viability assay
HCC8275.13 ± 0.972D viability assay
NCI-H3580.85 ± 0.052D viability assay

These results indicate that LY344864 has a potent inhibitory effect on lung cancer cell proliferation .

In comparison to standard chemotherapeutics like doxorubicin, LY344864 shows a promising profile with lower toxicity towards normal cells while effectively targeting cancerous cells .

Antimicrobial Activity

Additionally, LY344864 has shown potential antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound’s ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .

Case Studies

  • Migraine Treatment : In clinical studies focusing on migraine patients, LY344864 demonstrated efficacy in reducing the frequency and severity of migraine attacks by acting on the serotonin pathways involved in pain perception.
  • Cancer Research : A study involving human lung cancer cell lines (A549, HCC827) indicated that treatment with LY344864 led to apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism was linked to the induction of oxidative stress within tumor cells .
  • Neuroprotective Effects : Research indicates that LY344864 may have neuroprotective effects in models of neurodegeneration by modulating inflammatory responses and promoting neuronal survival through its action on serotonin receptors .

Propiedades

IUPAC Name

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWHICIUSVVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.10 gm (0.30 mMol) 6-(t-butoxycarbonyl)amino-3-(dimethyl)amino-1,2,3,4-tetrahydro-9H-carbazole in 1.0 mL trifluoroacetic acid was stirred for 20 minutes at room temperature. The reaction mixture was then concentrated under reduced pressure. The residual oil was then dissolved in 5 mL tetrahydrofuran. To this solution was added 1.5 mL triethylamine followed by 5.0 μL (0.42 mMol) 4-fluorobenzoyl chloride and the solution was stirred for 1 hour at room temperature. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in dichloromethane. This solution was washed with aqueous potassium carbonate and was then concentrated under reduced pressure. The residue was dissolved in dilute aqueous tartaric acid and the solution was extracted well with dichloromethane. The remaining aqueous phase was made basic with dilute aqueous sodium hydroxide and was extracted well with dichloromethane. These organic phases were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 95:5 chloroform:5% ammonium hydroxide in methanol. Fractions containing the product were combined and concentrated under reduced pressure to give 0.102 gm (95%) of 6-(4-fluorobenzoyl)amino-3-(dimethyl)amino-1,2,3,4-tetrahydro-9H-carbazole.
Name
6-(t-butoxycarbonyl)amino-3-(dimethyl)amino-1,2,3,4-tetrahydro-9H-carbazole
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.